6-(2,4-DIMETHYLPHENYL)NICOTINIC ACID
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Overview
Description
6-(2,4-Dimethylphenyl)nicotinic acid is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a nicotinic acid core substituted with a 2,4-dimethylphenyl group, makes it valuable in drug discovery, molecular biology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dimethylphenyl)nicotinic acid can be achieved through multicomponent reactions involving the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . The reaction typically involves the use of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, morpholine, and alkylating agents. The process includes steps such as conjugated addition, intramolecular heterocyclization, and regioselective alkylation .
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method, however, produces nitrous oxide as a by-product, which poses environmental challenges. Therefore, there is a growing interest in developing greener methods for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dimethylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinic acid derivatives .
Scientific Research Applications
6-(2,4-Dimethylphenyl)nicotinic acid has numerous applications in scientific research:
Chemistry: It is used in organic synthesis and as a building block for creating more complex molecules.
Biology: The compound is valuable in molecular biology for studying various biochemical pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2,4-dimethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. While detailed studies on this specific compound are limited, it is known that nicotinic acid derivatives can act on nicotinic acetylcholine receptors, influencing various physiological processes . The compound may also interact with other molecular targets, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, nicotinic acid, is a well-known vitamin (Vitamin B3) with various biological roles.
Methyl Nicotinate: A methyl ester of nicotinic acid used in topical preparations for muscle and joint pain.
Other Nicotinic Acid Derivatives: Various derivatives with different substituents on the nicotinic acid core, each with unique properties and applications.
Uniqueness
6-(2,4-Dimethylphenyl)nicotinic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in research and industrial applications where specific reactivity and interactions are desired.
Properties
IUPAC Name |
6-(2,4-dimethylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-3-5-12(10(2)7-9)13-6-4-11(8-15-13)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMMEYUIDYPJBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680844 |
Source
|
Record name | 6-(2,4-Dimethylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261945-81-6 |
Source
|
Record name | 6-(2,4-Dimethylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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